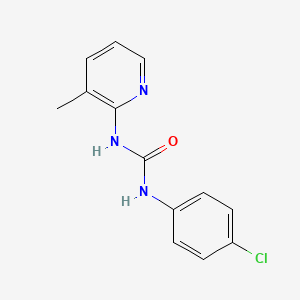

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVRJGQDVQFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966945 | |

| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203162 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5250-80-6 | |

| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biochemical Interactions of 1 4 Chlorophenyl 3 3 Methylpyridin 2 Yl Urea

Identification and Validation of Molecular Targets of 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea and its Analogs

The biological activity of a compound is predicated on its interaction with specific molecular targets within a biological system. For this compound and its structural relatives, research has pointed towards interactions with enzymes and receptors, with the potential for modulating protein-protein interactions.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Cholinesterases)

Direct studies on the inhibitory activity of this compound against carbonic anhydrases (CAs) and cholinesterases are not extensively documented in publicly available research. However, the broader class of diarylurea and pyridin-2-yl urea (B33335) derivatives has been investigated for such properties.

Some diarylurea compounds have been found to interact with various protein targets, including carbonic anhydrase. nih.gov For instance, a series of 1,4-dihydropyrimidinone substituted diaryl ureas demonstrated inhibitory effects on human carbonic anhydrase isoenzymes hCA I and II, albeit with relatively weak potency (IC50 values in the micromolar range). The proposed mechanism for these larger diarylurea compounds involves binding in a manner similar to coumarins, likely at the entrance of the active site cavity rather than directly to the zinc ion.

Similarly, certain aryl(thio)urea analogues, particularly those incorporating a 2-pyridyl group, have shown potent inhibitory activity against acetylcholinesterase, with IC50 values in the sub-micromolar range. The activity of these compounds is thought to be related to the specific conformation of the aroyl(thio)urea and 2-pyridyl(thio)urea moieties, which may involve hydrogen bonding.

While these findings suggest that the diarylurea and pyridin-2-yl urea scaffolds can be directed to inhibit these enzymes, the specific inhibitory potential of this compound against carbonic anhydrases and cholinesterases remains an area for further investigation.

Receptor Binding and Allosteric Modulation Assays (e.g., Cannabinoid CB1 Receptor)

A significant body of research exists for analogs of this compound, particularly in the context of the cannabinoid CB1 receptor. The CB1 receptor is a G-protein-coupled receptor (GPCR) that is highly expressed in the central nervous system and plays a crucial role in various physiological processes.

Analogs of this compound, such as PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), have been identified as allosteric modulators of the CB1 receptor. rti.orgacs.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands. nih.gov This binding can alter the receptor's conformation, thereby modulating the binding and/or signaling of the orthosteric ligand. nih.gov

PSNCBAM-1 and related diarylureas have been characterized as negative allosteric modulators (NAMs) of the CB1 receptor. rti.orgacs.org In functional assays, such as those measuring intracellular calcium mobilization, these compounds have been shown to dose-dependently inhibit the effects of CB1 receptor agonists. rti.org Interestingly, in radioligand binding studies, these same compounds can enhance the binding of certain CB1 agonists, a complex pharmacological profile characteristic of some allosteric modulators. acs.org

Structure-activity relationship (SAR) studies on these diarylurea analogs have revealed key structural features for CB1 allosteric modulation. For example, modifications to the pyridinyl ring and the 4-chlorophenyl group can significantly impact potency and efficacy. rti.orgnih.gov The pyridinyl ring can be replaced by other aromatic rings, and substitutions on the phenyl ring can fine-tune the activity. nih.gov

Table 1: In Vitro Activity of a Diarylurea Analog at the CB1 Receptor

| Assay Type | Effect | Potency (IC50/EC50) |

| Calcium Mobilization | Inhibition of agonist-induced response | Varies by analog |

| [35S]GTP-γ-S Binding | Inhibition of agonist-stimulated binding | Varies by analog |

| [3H]CP55,940 Binding | Enhancement of agonist binding | Varies by analog |

Data is generalized from studies on diarylurea analogs like PSNCBAM-1.

Protein-Protein Interaction Modulations

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. mdpi.com The diarylurea scaffold is recognized for its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for protein binding. nih.govresearchgate.net This structural feature makes diarylurea derivatives potential candidates for the modulation of PPIs.

While direct evidence of this compound modulating specific protein-protein interactions is scarce, the general class of diarylureas has been implicated in targeting pathways that are heavily reliant on such interactions. For example, some diarylurea derivatives act as inhibitors of signaling pathways like the Hedgehog pathway by binding to proteins involved in the cascade. researchgate.net

The ability of the urea moiety to form hydrogen bonds, combined with the potential for the aromatic rings to engage in π-π stacking and hydrophobic interactions, provides a structural basis for the potential of this compound and its analogs to disrupt or stabilize protein-protein complexes. nih.gov However, the specific PPIs that this compound may modulate have yet to be identified and validated.

Cellular Pathway Perturbations by this compound and Related Compounds

Signal Transduction Pathway Analysis

The allosteric modulation of the CB1 receptor by analogs of this compound has direct consequences on intracellular signal transduction. As a GPCR, the CB1 receptor transduces extracellular signals into intracellular responses through the activation of G-proteins.

The characterization of diarylurea analogs as NAMs of the CB1 receptor indicates their ability to inhibit agonist-induced G-protein activation, as measured by [35S]GTP-γ-S binding assays. nih.gov This inhibition would, in turn, affect downstream signaling cascades that are typically modulated by CB1 receptor activation, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

Furthermore, the broader class of diarylureas has been shown to inhibit various kinase signaling pathways. mdpi.com For example, some diarylurea derivatives are known inhibitors of the Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway, both of which are critical in regulating cell proliferation, survival, and differentiation. mdpi.comresearchgate.net The potential for this compound to affect these or other kinase-mediated signaling pathways is an area of interest for further research. A recent study on pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), a component of the MAPK cascades, highlights the potential for this chemical class to modulate key signaling pathways. nih.govmdpi.com

Gene Expression Profiling (Transcriptomics)

There is currently a lack of publicly available data on the effects of this compound or its close analogs on global gene expression profiles through transcriptomic studies.

Gene expression profiling would provide a comprehensive, unbiased view of the cellular pathways perturbed by the compound. Such an analysis could reveal novel targets and mechanisms of action by identifying up- or down-regulated genes in response to treatment. For example, a transcriptomic study on cells treated with the compound could elucidate its impact on genes involved in the endocannabinoid system, inflammatory responses, or cell cycle regulation, providing a broader understanding of its biological effects. A study on the effects of urea on the metabolism of Nannochloropsis oceanica revealed significant changes in the expression of genes related to photosynthesis and nitrogen metabolism, demonstrating the power of transcriptomics to uncover metabolic reprogramming. mdpi.com While not directly related to the compound , it illustrates the utility of this approach. Future research employing transcriptomics would be invaluable in fully characterizing the cellular impact of this compound.

Proteomic Alterations (Proteomics)

Research into the derivatives of this compound has shed light on their significant impact on crucial cellular signaling pathways. While direct proteomic studies on the specific parent compound are limited, analysis of structurally similar diaryl ureas indicates a potent inhibitory effect on the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are pivotal in cancer cell proliferation, survival, and drug resistance. researchgate.netnih.gov

The interaction with these pathways leads to distinct alterations in the cellular proteome. Specifically, treatment with these compounds has been shown to suppress the phosphorylation of key proteins such as Akt and the ribosomal protein S6 kinase (S6K). researchgate.net This inhibition effectively curtails the downstream signaling cascade of the PI3K/Akt/mTOR pathway. Simultaneously, these derivatives impact the Hedgehog pathway by reducing the expression of the essential transcription factor, Glioma-associated oncogene homolog 1 (GLI1). researchgate.net The dual inhibition of these two pathways represents a significant mechanism of action, leading to a synergistic anti-cancer effect. researchgate.net

Table 1: Key Proteomic Alterations by Diaryl Urea Derivatives

| Signaling Pathway | Key Protein Affected | Observed Effect | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Akt, S6K | Inhibition of phosphorylation | researchgate.net |

| Hedgehog (Hh) | GLI1 | Decreased expression | researchgate.net |

Metabolic Pathway Interventions (Metabolomics)

Direct metabolomic studies detailing the global metabolic shifts induced by this compound are not extensively documented in current literature. However, significant metabolic pathway interventions can be inferred from its demonstrated effects on the PI3K/Akt/mTOR signaling cascade. This pathway is a master regulator of cellular metabolism, and its inhibition is known to profoundly affect metabolic processes.

The suppression of Akt and mTOR activity typically leads to a downregulation of glycolysis, reduced glucose uptake, and a decrease in lipid and protein synthesis. By inhibiting these anabolic processes, the compound can effectively starve cancer cells of the necessary building blocks for growth and proliferation. While specific metabolite changes have not been profiled for this particular urea derivative, the known proteomic effects strongly suggest a significant intervention in major energy and biosynthetic pathways within the cell.

Apoptosis Induction and Cell Cycle Modulation in In Vitro Systems

The compound and its derivatives have been shown to exert potent effects on cell fate by inducing programmed cell death (apoptosis) and modulating the cell cycle in cancer cells. researchgate.net

In vitro studies on breast cancer cell lines, such as MDA-MB-231, have demonstrated that related diaryl urea compounds can effectively trigger apoptosis. researchgate.net The induction of apoptosis is a critical mechanism for anti-cancer agents. This process is often mediated by the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. researchgate.net Furthermore, the activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis, and agents that promote this activation are of significant therapeutic interest. researchgate.netnih.gov

In addition to inducing apoptosis, these compounds have been found to modulate cell cycle progression. Specifically, treatment can lead to cell cycle arrest in the G2/M phase. researchgate.net This arrest prevents cells from entering mitosis, thereby halting their proliferation. The ability to interfere with the cell cycle is a key characteristic of many cytotoxic agents. researchgate.netnih.govnih.gov

Table 2: In Vitro Effects on Apoptosis and Cell Cycle

| Cell Line | Effect | Phase of Arrest | Reference |

|---|---|---|---|

| MDA-MB-231 | Apoptosis Induction | - | researchgate.net |

| MDA-MB-231 | Cell Cycle Arrest | G2/M | researchgate.net |

| MCF-7 | Apoptosis Induction (by related compounds) | - | researchgate.net |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Derivatives

Elucidation of Pharmacophoric Features for Target Engagement

The biological activity of this compound and its derivatives is dictated by specific structural features, known as pharmacophores, that facilitate interactions with their biological targets. researchgate.net The diaryl urea scaffold is a well-established pharmacophore in kinase inhibition.

Key pharmacophoric features include:

The Urea Moiety (-NH-CO-NH-): This central linker is crucial for target binding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov This allows for the formation of critical hydrogen bond interactions within the ATP-binding site of target kinases. nih.govnih.gov

The 4-Chlorophenyl Group: This aromatic ring provides a site for hydrophobic and aromatic interactions. The chlorine atom can further modulate electronic properties and binding affinity.

The 3-Methylpyridin-2-yl Group: This heterocyclic ring also participates in aromatic and hydrophobic interactions. The pyridine (B92270) nitrogen can act as an additional hydrogen bond acceptor, potentially forming specific interactions that enhance potency and selectivity.

These features combine to create a molecule capable of fitting into and interacting with specific amino acid residues in the active sites of target proteins, thereby inhibiting their function. researchgate.net

Impact of Stereochemistry on Molecular Interaction and Biological Activity

The parent compound, this compound, is an achiral molecule and therefore does not possess stereoisomers. As a result, its biological activity is not influenced by stereochemistry.

However, the introduction of chiral centers through chemical modification of the parent structure could have a profound impact on biological activity. It is a well-established principle in pharmacology that stereochemistry can be critical for molecular recognition by biological targets like enzymes and receptors. nih.gov Different enantiomers or diastereomers of a chiral molecule can exhibit vastly different potencies, efficacies, and even mechanisms of action. This is because the three-dimensional arrangement of atoms in a stereoisomer must complement the specific topology of its binding site. nih.gov Therefore, should derivatives of this compound be synthesized with chiral centers, it would be essential to investigate the activity of each individual stereoisomer to fully understand the structure-activity relationship. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For diaryl urea derivatives, QSAR studies have identified several physicochemical descriptors that are critical for their inhibitory activity. nih.govresearchgate.net

These models help in understanding which properties are most important for a molecule's function and guide the design of new, more potent derivatives. chemrevlett.com Key descriptors identified in QSAR studies of related urea compounds include:

Lipophilicity (logP): This parameter affects the compound's ability to cross cell membranes and can influence binding to hydrophobic pockets in the target protein. nih.gov

Electronic Properties: Descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO) relate to the molecule's reactivity and ability to participate in electronic interactions. researchgate.net

Steric and Structural Descriptors: Properties like molecular weight (MW), size, polarizability, and the degree of branching have been shown to affect the inhibitory activity of diaryl ureas, indicating the importance of a proper fit within the target's active site. nih.govresearchgate.net

By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov

Table 3: Key Descriptors in QSAR Models for Urea Derivatives

| QSAR Finding/Descriptor | Importance in Biological Activity | Reference |

|---|---|---|

| Size, Branching, Aromaticity, Polarizability | Affects inhibition activity of diaryl urea B-RAF inhibitors | nih.gov |

| Lipophilicity | Identified as a key driver for anti-malarial activity | nih.gov |

| ELUMO, Molecular Weight (MW), Polarizability (POLZ) | Governs anticancer activity in phenylaminopyrimidine-(thio) ureas | researchgate.net |

In Vitro Preclinical Pharmacological Characterization of this compound and its Analogs

The in vitro preclinical pharmacological characterization of a novel chemical entity is a critical phase in the drug discovery pipeline. This process involves a suite of experiments designed to elucidate the compound's biological activity, mechanism of action, and specificity at the cellular and molecular level. For a compound such as this compound, this characterization would typically explore its effects in various controlled laboratory settings before any potential in vivo studies. The following sections detail the standard methodologies applied in this characterization, although it must be noted that a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for this compound or its direct analogs within the scope of these preclinical assays.

Cell-based functional assays are fundamental tools for investigating the biological effects of a compound in a physiologically relevant environment. These assays help to understand how a compound like this compound modulates cellular functions and to unravel its mechanism of action. The diaryl urea scaffold present in the compound is a common feature in many kinase inhibitors, which are known to interfere with cell signaling pathways that regulate cell proliferation, differentiation, and survival. researchgate.netnih.gov

Typical cell-based assays for such a compound would involve treating various human cancer cell lines with escalating concentrations of the substance to determine its effect on cell viability and proliferation. mdpi.com Assays like the MTT or MTS assay measure metabolic activity as an indicator of cell viability, while colony formation assays assess long-term proliferative capacity. To further investigate the mechanism, researchers might employ assays that measure the phosphorylation status of specific kinases or their downstream substrates within the cell. reactionbiology.com For instance, if the compound targets a specific signaling pathway, a western blot or an ELISA-based assay could quantify the reduction in phosphorylation of key proteins in that pathway upon treatment. reactionbiology.cominits.at

While no specific data for this compound is available, the table below illustrates how results from such assays are typically presented.

Table 1: Hypothetical Cell-Based Assay Data for this compound

| Cell Line | Cancer Type | Assay Type | Endpoint | Result (IC50 in µM) |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Proliferation (MTS) | Inhibition of cell growth | N/A |

| HCT-116 | Colon Cancer | Proliferation (MTS) | Inhibition of cell growth | N/A |

| A549 | Lung Cancer | Proliferation (MTS) | Inhibition of cell growth | N/A |

| - | - | Target Phosphorylation | Inhibition of kinase activity | N/A |

Enzyme kinetic studies are essential for characterizing the direct interaction between an inhibitor and its target enzyme. fiveable.me For a compound like this compound, which may function as a kinase or urease inhibitor based on its structural motifs, these studies would quantify its inhibitory potency and determine the mode of inhibition. nih.govnih.gov

These experiments involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. fiveable.me The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a critical measure of the inhibitor's potency.

Furthermore, by plotting the data using methods like the Lineweaver-Burk plot, the mechanism of inhibition can be elucidated. fiveable.me This would reveal whether the compound acts as a competitive inhibitor (binding to the enzyme's active site), a non-competitive inhibitor (binding to an allosteric site), or through another mechanism. fkit.hr Such information is invaluable for understanding how the compound achieves its biological effect and for guiding further lead optimization.

No specific enzyme kinetic data for this compound is publicly available. The following table is a template for how such data would be presented.

Table 2: Illustrative Enzyme Kinetic Parameters

| Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference Compound |

|---|---|---|---|

| Target Kinase A | N/A | N/A | N/A |

| Target Kinase B | N/A | N/A | N/A |

| Urease | N/A | N/A | N/A |

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.com It is a primary method for identifying "hits"—compounds that show activity against a biological target—which can then be optimized into "leads" for drug development. A compound like this compound could have been identified through such a screening campaign.

HTS assays can be either biochemical or cell-based. bmglabtech.com A biochemical HTS might screen a large library of compounds for their ability to inhibit a purified target enzyme in vitro. A cell-based HTS, conversely, would assess the effect of compounds on a specific cellular process or pathway in intact cells. nih.gov The primary goal is to identify molecules that produce the desired effect, which are then subjected to further validation and characterization. bmglabtech.com The results of HTS provide a starting point for medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the initial hits. bmglabtech.com

Public records detailing the discovery of this compound through an HTS campaign were not found. A typical summary of HTS results is shown in the template table below.

Table 3: Example High-Throughput Screening (HTS) Data Format

| Screening Campaign | Compound Library Size | Assay Type | Primary Hit Criteria | Confirmed Hits |

|---|---|---|---|---|

| Kinase Inhibitor Discovery | N/A | Biochemical (e.g., FRET) | >50% inhibition at 10 µM | N/A |

| Antiproliferative Screen | N/A | Cell-Based (Viability) | >50% growth inhibition at 10 µM | N/A |

Phenotypic screening represents a different approach to drug discovery compared to target-based screening. Instead of testing compounds against a specific, isolated molecular target (like a single enzyme), phenotypic screens assess the ability of compounds to induce a desired change in the phenotype of a cell, tissue, or whole organism. frontiersin.org This approach is unbiased regarding the mechanism of action and can lead to the discovery of first-in-class drugs with novel mechanisms. frontiersin.org

A compound like this compound could be evaluated in a phenotypic screen designed to identify molecules that, for example, prevent cancer cell migration, induce apoptosis, or reverse a disease-specific cellular morphology. The observable outcome, or phenotype, is the primary endpoint. Once active compounds are identified, subsequent studies, known as target deconvolution, are required to determine the specific molecular target(s) responsible for the observed phenotypic effect.

This approach is particularly valuable for complex diseases where the optimal molecular target may not be known or well-understood. frontiersin.org No specific phenotypic screening data for this compound has been reported in the available literature.

Table 4: Representative Phenotypic Screening Data Table

| Biological System | Screening Model | Observed Phenotype | Effective Concentration (EC50) |

|---|---|---|---|

| Cancer Angiogenesis | HUVEC Tube Formation Assay | Inhibition of capillary-like structures | N/A |

| Cell Cycle | HeLa Cells with Fluorescent Markers | Arrest at G2/M phase | N/A |

| Inflammation | LPS-stimulated Macrophages | Reduction of cytokine release | N/A |

Computational Chemistry and Molecular Modeling of 1 4 Chlorophenyl 3 3 Methylpyridin 2 Yl Urea

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Active Site Binding Mode Analysis

No published studies were identified that performed molecular docking of 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea into the active site of a specific protein. Consequently, there is no available data on its binding mode, key interactions (such as hydrogen bonds or hydrophobic interactions), or docking scores with any biological target. While there are studies on other diaryl urea (B33335) derivatives, this information is not transferable to the specific compound of interest.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. No specific computational or experimental (e.g., X-ray crystallography) studies detailing the conformational preferences, dihedral angles, or the three-dimensional structure of this compound could be found. A study on a structurally similar thiourea (B124793) analog, 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, does exist, but its conformational properties cannot be directly attributed to the urea-based compound. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes and the influence of the cellular environment.

Ligand-Target Complex Stability and Dynamics

There are no available MD simulation studies for any protein-ligand complex involving this compound. As a result, data on the stability of such a complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or the dynamics of the binding pose over time are not available. General studies on other urea derivatives have utilized MD simulations, but these findings are compound- and target-specific.

Solvent Effects on Binding Affinity

The influence of solvent on the binding affinity of a ligand to its target is a critical aspect of computational drug design. The search did not yield any studies, either experimental or computational, that investigated the effects of different solvent environments on the binding affinity of this compound to a biological target.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

DFT has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. These calculations provide insights into the behavior of molecules at the atomic level, offering a theoretical complement to experimental findings. For a molecule like this compound, DFT studies would elucidate its fundamental chemical characteristics.

Electronic Structure Properties and Reactivity Descriptors

A primary focus of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its potential interactions.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: The following table is for illustrative purposes only, as specific data is unavailable.)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Prediction of Spectroscopic Properties for Structural Analysis (e.g., UV-Vis, IR, NMR)

Computational methods are also extensively used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming chemical structures.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption bands in the ultraviolet-visible spectrum. This information helps to understand the electronic structure and the nature of the orbitals involved in the transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical chemical shifts are a powerful tool for assigning the signals in experimental NMR spectra, thereby confirming the connectivity and chemical environment of the atoms.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following table is for illustrative purposes only, as specific data is unavailable.)

| Spectroscopic Technique | Predicted Data | Purpose |

|---|---|---|

| UV-Vis | Maximum absorption wavelength (λmax) | Characterization of electronic transitions. |

| IR | Vibrational frequencies (cm-1) for key functional groups (e.g., C=O, N-H) | Identification of functional groups and structural confirmation. |

| ¹H NMR | Chemical shifts (ppm) for hydrogen atoms | Determination of the proton environments and molecular connectivity. |

| ¹³C NMR | Chemical shifts (ppm) for carbon atoms | Characterization of the carbon skeleton. |

Preclinical in Vivo Mechanistic Studies and Translational Research Hypotheses for 1 4 Chlorophenyl 3 3 Methylpyridin 2 Yl Urea Analogs

Utilization of Animal Models for Disease Mechanism Elucidation

Animal models are fundamental in translational research, providing a platform to test hypotheses generated from in vitro data in a complex, living system. For analogs of 1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea, these models are crucial for understanding how modulating specific biological targets translates into a therapeutic effect.

Target Engagement Studies in Preclinical Models

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step known as target engagement. youtube.com For diaryl urea (B33335) analogs, this is often demonstrated by observing a downstream biological effect that is consistent with the compound's proposed mechanism of action.

A notable example involves a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs designed as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor. nih.gov The lead compound from this series, RTICBM-189, was evaluated in a rat model of cocaine addiction. The study demonstrated that administration of the compound could significantly reduce cocaine-seeking behavior. nih.gov This behavioral outcome serves as in vivo evidence of target engagement, confirming that the modulation of the CB1 receptor within the central nervous system produces a functional response relevant to the disease model. nih.gov Such studies are vital for validating the therapeutic hypothesis before advancing to human trials. youtube.com

Similarly, for diaryl urea analogs developed as protein kinase inhibitors for oncology, target engagement in animal xenograft models is often measured by analyzing tumor tissue. researchgate.netresearchgate.net Researchers look for molecular evidence, such as a decrease in the phosphorylation of a kinase's direct substrate, to confirm the inhibitor is reaching its target and exerting its enzymatic inhibition.

Biomarker Identification and Validation in Animal Systems

Biomarkers are measurable indicators of a biological state or condition and are essential for monitoring disease progression and therapeutic response. Preclinical animal models play a key role in identifying and validating potential biomarkers.

In the context of the CB1 receptor modulator RTICBM-189, the primary biomarker was behavioral—the reinstatement of cocaine-seeking. nih.gov In studies involving kinase inhibitor analogs, relevant biomarkers are often molecular. For instance, in mouse models of cancer, the levels of phosphorylated downstream effector proteins (e.g., phospho-Akt, phospho-ERK) or changes in the expression of specific genes can serve as biomarkers of target engagement and pathway modulation. nih.gov In a study of urea cycle regulation, the abundance of urea cycle enzymes themselves, measured via mass spectrometry in liver tissue, served as direct biomarkers of pathway modulation in response to dietary changes. nih.gov

These biomarkers, once validated in animal systems, can often be translated to clinical studies (e.g., by analyzing tumor biopsies or using advanced imaging techniques) to provide early indications of a drug's efficacy.

Pathway Modulation Studies in Relevant Animal Models

Beyond engaging a single target, therapeutic compounds must modulate entire biological pathways to achieve a desired effect. Animal models are critical for studying these complex interactions.

The 3-(4-chlorophenyl)-1-(phenethyl)urea analog RTICBM-189 was shown to modulate the endocannabinoid system. nih.gov In cocaine-treated animals, the signaling networks associated with the CB1 receptor are known to be dysregulated. By acting as a NAM, RTICBM-189 normalizes this pathway activity, leading to a reduction in drug-seeking behavior. This demonstrates pathway modulation in a disease-relevant context. nih.gov

In the field of oncology, other diaryl urea analogs have been designed to simultaneously inhibit multiple signaling pathways, such as the PI3K/Akt/mTOR and Hedgehog pathways, which are critical for breast cancer growth and migration. researchgate.net Preclinical studies in mouse xenograft models would be used to confirm that these analogs can effectively suppress both pathways in vivo, leading to greater anti-tumor activity than inhibitors targeting a single pathway. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Species (mechanistic focus)

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect). Understanding the relationship between PK and PD is paramount for predicting a drug's behavior in humans. nih.gov

Absorption and Distribution Studies in Animal Models

Before a compound can act on its target, it must be absorbed into the bloodstream and distribute to the correct tissues. Animal models, particularly rodents, are routinely used to study these processes.

For the CNS-active compound RTICBM-189, distribution to the brain is essential. Pharmacokinetic studies in rats were performed to assess its ability to cross the blood-brain barrier. The results were highly favorable, showing excellent brain exposure with a brain-to-plasma concentration ratio (Kp) of 2.0. nih.gov This indicates that the compound readily enters the brain, a key requirement for its therapeutic effect on addiction pathways. nih.gov Further in vitro tests showed the compound has high permeability and is not actively removed from the brain by transporters like P-glycoprotein. nih.gov

General distribution studies in rats often involve analyzing drug concentrations in various tissues (e.g., liver, kidney, heart, spleen) at different time points after administration to understand where the drug accumulates. nih.govmdpi.com These studies also typically measure the extent of plasma protein binding, as only the unbound fraction of a drug is generally free to interact with its target. For RTICBM-189, plasma protein binding was very high (99.6% in rats). nih.gov

Table 1: Preclinical Pharmacokinetic & Distribution Parameters for Analog RTICBM-189

Click to view data

| Parameter | Value | Species | Significance |

| Brain/Plasma Ratio (Kp) | 2.0 | Rat | Indicates excellent penetration of the blood-brain barrier. nih.gov |

| P-glycoprotein Efflux Ratio | 1.1 | In vitro | Suggests the compound is not actively pumped out of the brain. nih.gov |

| Plasma Protein Binding | 99.6% | Rat | High binding, leaving a small fraction of unbound drug available for therapeutic action. nih.gov |

| Aqueous Solubility | < 1 µM | N/A | Low solubility, a common characteristic to address in formulation. nih.gov |

Metabolism and Excretion Pathways in Animal Models (e.g., metabolite identification in research)

Metabolism refers to the chemical modification of a compound by the body, primarily in the liver, while excretion is the process of removing the compound and its metabolites. nih.gov These processes determine a drug's half-life and potential for drug-drug interactions.

In vitro studies using rat liver microsomes indicated that the analog RTICBM-189 has relatively low metabolic stability, with a short apparent half-life of approximately 15 minutes. nih.gov This suggests the compound is rapidly cleared by the liver, which is a key consideration for determining how it might be administered in a clinical setting. nih.gov

Preclinical studies in rats are designed to identify the major metabolic pathways and excretion routes. researchgate.net For compounds containing phenyl rings, common metabolic reactions include oxidation (hydroxylation) of the aromatic ring. researchgate.net For pyridine-containing structures, N-oxidation is also a common metabolic pathway. researchgate.net Following these initial oxidative steps (Phase I metabolism), the metabolites are often conjugated with polar molecules like glucuronic acid (Phase II metabolism) to facilitate their excretion in urine or feces via bile. researchgate.net

Excretion studies involve administering the compound to animals and collecting urine, feces, and sometimes bile over several days to quantify the amount of the parent drug and its metabolites eliminated through each route. nih.gov For one diuretic urea transporter inhibitor, studies in rats found that the total excretion of the parent drug in urine, feces, and bile was less than 2%, indicating that the vast majority of the compound was eliminated via metabolism. nih.gov Identifying these metabolites is crucial, as they can sometimes contribute to the drug's efficacy or potential toxicity. nih.gov

Table 2: Common Metabolic Reactions for Diaryl Urea Analogs

Click to view data

| Functional Group | Common Biotransformation |

| Phenyl Rings | Aromatic hydroxylation (Oxidation) |

| Pyridine (B92270) Rings | N-Oxidation, Hydroxylation |

| Urea Moiety | Generally stable, but can undergo hydrolysis |

| General | Conjugation with glucuronic acid or sulfates |

Correlation of Exposure with Molecular Target Modulation

In preclinical in vivo studies, establishing a clear relationship between the exposure to a compound and the modulation of its intended molecular target is a critical step in validating its mechanism of action. For analogs of this compound, this involves quantifying the compound's concentration in plasma and relevant tissues over time and correlating these levels with a direct measure of target engagement. Phenylurea derivatives have been investigated as inhibitors of various kinases, and for the purpose of this discussion, we will hypothesize that a key molecular target is a specific kinase involved in a disease-relevant signaling pathway.

The primary objective of these studies is to demonstrate that as the concentration of the compound increases in a particular tissue, the activity of the target kinase is proportionally inhibited. This is typically assessed through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) analyses. Animal models, such as rodents, are administered the compound, and at various time points, plasma and tissue samples (e.g., tumor, brain, liver) are collected.

Pharmacokinetic analysis measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing concentration-time profiles. Concurrently, pharmacodynamic assessments are performed on the collected tissues to measure the degree of target modulation. This can be achieved through various techniques, including:

Immunoblotting: To measure the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in phosphorylation would indicate target inhibition.

Enzyme-linked immunosorbent assay (ELISA): To quantify the levels of specific phosphorylated proteins.

In situ hybridization or immunohistochemistry: To visualize the localization of the compound and its effect on the target within the tissue architecture.

Thermal Proteome Profiling: A modern technique that can identify drug-protein interactions in living tissues. The binding of a drug can increase the thermal stability of its target protein, a change that can be detected and quantified. news-medical.net

A successful study would demonstrate a clear dose- and time-dependent correlation between the compound's concentration at the site of action and the desired biological effect on its target. This relationship is often modeled to determine the EC50 (half-maximal effective concentration) in vivo, which informs the therapeutic window of the compound.

Below is a hypothetical data table illustrating the correlation between plasma concentration of a this compound analog and the inhibition of its target kinase in tumor tissue.

Table 1: Hypothetical Correlation of Compound Exposure with Target Inhibition in Tumor Tissue

| Time Point (hours) | Mean Plasma Concentration (nM) | Mean Tumor Concentration (nM) | Target Kinase Inhibition (%) |

|---|---|---|---|

| 1 | 150 | 120 | 35 |

| 4 | 500 | 450 | 75 |

| 8 | 300 | 250 | 60 |

| 12 | 100 | 80 | 25 |

In Vivo Proof-of-Concept for Molecular Mechanism Validation

Following the establishment of a correlation between exposure and target modulation, the next crucial step is to provide in vivo proof-of-concept for the proposed molecular mechanism. This involves demonstrating that the observed therapeutic effect of the compound is indeed a direct consequence of its interaction with the intended target. This is essential to ensure that the compound is not acting through an off-target mechanism, which could lead to unexpected side effects or a lack of efficacy in clinical trials. Animal models are indispensable for these validation studies. creative-biolabs.comnih.gov

Genetically engineered animal models, such as knockout (KO) and knock-in (KI) mice, are powerful tools for definitive target validation. nih.gov These models allow researchers to investigate the effects of a compound in the presence, absence, or with a modified version of the target protein.

Knockout (KO) Models: In a KO model, the gene encoding the target protein is deleted. If a this compound analog is administered to a KO mouse model of a specific disease and fails to elicit the therapeutic response seen in wild-type animals, it provides strong evidence that the deleted protein is the true target of the compound.

Knock-in (KI) Models: In a KI model, the original gene is replaced with a modified version. For instance, a mutation can be introduced into the kinase's ATP-binding pocket that prevents the compound from binding without affecting the kinase's normal biological function. If the compound is ineffective in these KI mice, it further confirms that the therapeutic effect is mediated through direct binding to that specific site on the target.

These genetic approaches provide a high degree of certainty in target validation, directly linking the molecular action of the compound to its physiological effects. The data generated from these studies are critical for the decision-making process in drug development.

Below is a hypothetical data table summarizing the results of a study using a knockout mouse model.

Table 2: Hypothetical Efficacy of a this compound Analog in Wild-Type and Target-Knockout Mice

| Animal Model | Treatment Group | Tumor Volume Reduction (%) |

|---|---|---|

| Wild-Type | Vehicle | 0 |

| Wild-Type | Compound X | 65 |

| Target-Knockout | Vehicle | 0 |

"Omics" technologies offer a holistic view of the biological changes induced by a drug candidate, providing comprehensive insights into its mechanism of action, potential off-target effects, and biomarkers of response. researchgate.net By analyzing the complete set of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample, researchers can build a detailed picture of the drug's effects. nih.govdntb.gov.uamdpi.com

In the context of this compound analogs, omics studies would be performed on tissues collected from treated and untreated animals.

Proteomics: Quantitative proteomics can be used to analyze changes in protein expression and post-translational modifications (such as phosphorylation) in response to the compound. creative-proteomics.comnih.gov This can confirm the inhibition of the intended signaling pathway and also reveal unexpected changes in other pathways, hinting at potential off-target effects or novel mechanisms of action.

Metabolomics: By profiling the small-molecule metabolites in a cell or tissue, metabolomics can provide a functional readout of the physiological state. daneshyari.commetabolon.com Treatment with a kinase inhibitor, for example, could lead to significant changes in metabolic pathways that are downstream of the target. These metabolic signatures can serve as biomarkers of drug activity.

Pharmacogenomics/Transcriptomics: This involves studying how the compound affects gene expression. nih.govveterinarypaper.com Microarray or RNA-sequencing analysis can identify genes that are up- or down-regulated following treatment, providing insights into the broader cellular response to target inhibition.

The integration of data from these different omics platforms can provide a comprehensive, systems-level understanding of the in vivo mechanism of action of this compound analogs, facilitating their development as therapeutic agents.

Below is a hypothetical data table summarizing the key findings from a multi-omics study in tumor tissue.

Table 3: Hypothetical Multi-Omics Analysis of Tumor Tissue After Treatment with a this compound Analog

| Omics Platform | Key Findings |

|---|---|

| Proteomics | - Decreased phosphorylation of the direct substrate of the target kinase by >80%.- Downregulation of proteins involved in cell cycle progression.- Upregulation of proteins associated with apoptosis. |

| Metabolomics | - Significant decrease in the levels of key metabolites in a cancer-related metabolic pathway.- Alterations in the cellular energy metabolism profile. |

| Transcriptomics | - Downregulation of genes encoding for proliferative and anti-apoptotic proteins.- Upregulation of genes involved in programmed cell death. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 4 Chlorophenyl 3 3 Methylpyridin 2 Yl Urea

High-Resolution Mass Spectrometry for Detailed Structural Elucidation and Metabolite Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea, enabling the confirmation of its elemental composition. This technique is crucial for distinguishing the parent compound from potential metabolites or degradation products by providing highly accurate mass measurements, often to within a few parts per million (ppm).

In metabolite research, HRMS coupled with liquid chromatography (LC-HRMS) is employed to identify and quantify metabolites of this compound in complex biological matrices. The high resolution and mass accuracy of HRMS allow for the confident identification of metabolic transformations such as hydroxylation, oxidation, and conjugation. While specific metabolite studies on this compound are not extensively detailed in the public domain, the general workflow involves comparing the mass spectra of the parent compound with those of potential metabolites, looking for characteristic mass shifts that indicate specific biochemical modifications.

Key HRMS Parameters for Phenylurea Compounds:

| Parameter | Description | Typical Values |

| Mass Analyzer | Type of analyzer used for mass separation. | Orbitrap, TOF (Time-of-Flight) |

| Resolution | Ability to distinguish between two peaks of similar m/z. | > 60,000 FWHM |

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |

| Ionization Source | Method used to generate ions from the sample. | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For this compound, characteristic signals would be expected for the aromatic protons on the chlorophenyl and methylpyridin rings, the methyl group protons, and the urea (B33335) N-H protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the urea group, for instance, would appear at a characteristic downfield shift.

Conformational and binding studies often employ advanced NMR techniques. For example, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to define the molecule's preferred conformation in solution. When this compound binds to a biological target, changes in the chemical shifts and line widths of its NMR signals can be observed, providing insights into the binding interface and conformational changes upon binding.

Predicted ¹³C NMR Chemical Shifts for N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea:

| Atom | Chemical Shift (ppm) |

| C (Carbonyl) | ~153 |

| Aromatic C (C-Cl) | ~129 |

| Aromatic C (other) | 118-148 |

| C (Methyl) | ~17 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

X-ray Crystallography of Ligand-Target Complexes and Compound Solids

X-ray crystallography provides the most definitive three-dimensional structural information of this compound in its solid state and when bound to a target macromolecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise arrangement of atoms, bond lengths, and bond angles.

For the solid compound, X-ray crystallography can identify different polymorphic forms, which may have different physical properties. When co-crystallized with a biological target, such as a protein, the technique reveals the specific binding mode, including the key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. This information is invaluable for understanding the mechanism of action and for structure-based drug design. For instance, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveals key intermolecular hydrogen bonds in the urea groups that shape its structure researchgate.net.

Typical Crystallographic Data for Phenylurea Compounds:

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and β (°) |

| Resolution (Å) | Typically < 2.0 for small molecules |

Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Biology

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large macromolecular complexes. While more commonly applied to large proteins and protein complexes, its application in studying the binding of small molecules like this compound to their targets is growing.

In the context of this compound, Cryo-EM could be used to visualize its interaction with a large protein or protein complex that is not amenable to X-ray crystallography. By flash-freezing the sample in a thin layer of vitreous ice, the structure of the complex in a near-native state can be determined. The resulting high-resolution map would allow for the visualization of the compound bound to its target, providing insights into the binding pocket and the conformational state of the macromolecule.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. duke.edunih.govyoutube.com In a typical SPR experiment to study this compound, a target molecule (e.g., a protein) is immobilized on a sensor chip. A solution containing the compound is then flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The resulting sensorgram, a plot of response units versus time, provides kinetic data on the association and dissociation of the compound. From this data, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined, providing a quantitative measure of the binding affinity.

Key Parameters Determined by SPR:

| Parameter | Description |

| kₐ (on-rate) | The rate at which the compound binds to the target. |

| kₔ (off-rate) | The rate at which the compound dissociates from the target. |

| K₋ (Dissociation Constant) | A measure of binding affinity (kₔ/kₐ). A lower K₋ indicates stronger binding. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Research Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of this compound and for its quantitative analysis in various samples. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents).

For purity analysis, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows a peak for the main compound and potentially smaller peaks for any impurities. The area of the main peak relative to the total area of all peaks provides a measure of the compound's purity.

In quantitative research, HPLC is used to determine the concentration of this compound in a sample. This is typically achieved by creating a calibration curve using standards of known concentrations and comparing the peak area of the unknown sample to this curve. HPLC methods for phenylurea compounds often utilize a C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water gradient and UV detection. nih.gov

Typical HPLC Method Parameters for Phenylurea Analysis:

| Parameter | Description | Typical Conditions |

| Column | The stationary phase used for separation. | C18 reversed-phase |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile (B52724)/Water gradient |

| Detector | The method used to detect the compound as it elutes. | UV-Vis (e.g., at 245 nm) |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl 3 3 Methylpyridin 2 Yl Urea

Integration with Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological effects of 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea and its future analogs, a shift from a single-target to a systems-level perspective is essential. Systems biology and network pharmacology offer powerful frameworks for this purpose.

Future research in this area will involve:

Target Deconvolution: Employing chemoproteomics and other systems biology techniques to identify the full spectrum of molecular targets of the compound within the cell.

Network Analysis: Constructing and analyzing drug-target interaction networks to understand how the compound perturbs cellular signaling pathways. This can help in predicting both therapeutic effects and potential side effects.

Multi-Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the drug's mechanism of action. This holistic view can reveal novel biomarkers for patient stratification and response monitoring.

Exploration of Polypharmacology and Off-Target Interactions at a Mechanistic Level

The concept of "one drug, one target" is increasingly being replaced by the understanding that many drugs exert their effects through interactions with multiple targets, a phenomenon known as polypharmacology. A thorough investigation of the polypharmacology of this compound is a key future direction.

This will entail:

In Silico Prediction: Utilizing computational tools and databases to predict potential off-target interactions based on the compound's chemical structure. aacrjournals.orgnih.gov These predictions can then be validated experimentally.

Kinome Profiling: Screening the compound against a broad panel of kinases to identify any unintended inhibitory activities. This is particularly important given its likely role as a kinase inhibitor.

Mechanistic Elucidation: For any identified off-target interactions, detailed mechanistic studies will be necessary to determine their biological significance and whether they contribute to the drug's therapeutic efficacy or toxicity.

Novel Application Hypotheses Based on Deepened Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound will undoubtedly lead to novel therapeutic hypotheses beyond its initial intended use. As evidence points towards this compound being a RAF inhibitor, its application in various cancers driven by the RAS/RAF pathway is a primary focus.

Future research could explore its utility in:

RAS-Mutant Cancers: While challenging to target directly, the RAF pathway is a key downstream effector of RAS. Potent pan-RAF inhibitors could offer a therapeutic strategy for RAS-mutant tumors.

BRAF Class II and III Mutant Tumors: Many current RAF inhibitors are only effective against BRAF V600E (Class I) mutations. There is a significant unmet need for therapies that can target the less common Class II and III BRAF mutations.

Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents (e.g., MEK inhibitors, PI3K inhibitors) or with immunotherapy to enhance anti-tumor efficacy and overcome resistance.

Strategies for Overcoming Resistance Mechanisms (if applicable to target)

Acquired resistance is a major limitation of targeted cancer therapies, including RAF inhibitors. Anticipating and devising strategies to overcome these resistance mechanisms is a critical area of future research for this compound.

Common mechanisms of resistance to RAF inhibitors include:

Reactivation of the MAPK Pathway: This can occur through various mechanisms, such as the development of secondary mutations in the target protein, upregulation of receptor tyrosine kinases, or activation of parallel signaling pathways.

RAF Dimerization: The formation of RAF homodimers or heterodimers can render the inhibitors ineffective.

Strategies to overcome these resistance mechanisms include the development of next-generation pan-RAF inhibitors and the use of rational combination therapies that target multiple nodes in the signaling network.

Advanced Delivery Systems for In Vitro and Preclinical In Vivo Studies

Like many kinase inhibitors, this compound is likely to have poor aqueous solubility, which can pose challenges for its formulation and delivery. The development of advanced delivery systems is therefore a key enabling step for its future preclinical and clinical development.

Future research in this area will focus on:

Nanoparticle-Based Formulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability.

Targeted Delivery Systems: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides) can enable the specific delivery of the drug to tumor tissues, thereby enhancing its efficacy and reducing off-target toxicity.

Amorphous Solid Dispersions: Creating amorphous solid dispersions of the drug with a polymer carrier is another effective strategy to enhance the dissolution rate and oral bioavailability of poorly soluble compounds.

| Delivery System | Potential Advantages |

| Nanoparticle Formulations | Improved solubility, stability, and bioavailability |

| Targeted Delivery | Enhanced tumor-specific delivery, reduced toxicity |

| Amorphous Solid Dispersions | Increased dissolution rate and oral absorption |

Q & A

Q. Validation methods :

- Spectroscopy : NMR (e.g., DMSO-, δ 8.6–9.1 ppm for urea NH protons) and IR (N-H stretching at ~3420 cm, carbonyl at ~1600 cm) confirm functional groups .

- Mass spectrometry : ESI-MS ([M+H] peaks) validates molecular weight .

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and intermolecular interactions.

- Data collection : Use synchrotron radiation or high-resolution diffractometers (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL software refines structures using least-squares minimization, with R factors < 0.07 indicating high accuracy .

- Key parameters :

- Hydrogen bonding : Urea NH groups often form H-bonds with pyridinyl N or solvent molecules, stabilizing crystal packing .

- Dihedral angles : The angle between chlorophenyl and pyridinyl rings affects molecular planarity and bioactivity .

What contradictions exist in biological activity data, and how can they be resolved?

Advanced Research Focus

Discrepancies in IC values for enzyme inhibition (e.g., VEGFR-2 or CB1 receptors) may arise from:

Q. Resolution strategies :

- Dose-response standardization : Use fixed DMSO concentrations (<1%) and triplicate measurements .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to reconcile experimental data .

How do modifications to the pyridinyl group influence bioactivity?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

- Substituent position : 3-Methyl on pyridinyl enhances metabolic stability compared to 5-chloro or methoxy groups .

- Electron-withdrawing groups : Fluorine or trifluoromethyl at the pyridinyl 4-position increases target selectivity (e.g., α7 nAChR PAM activity) .

Q. Key findings :

| Pyridinyl Substituent | Target | Activity Change |

|---|---|---|

| 3-Methyl | VEGFR-2 | IC = 0.8 μM |

| 6-Pyrrolidinyl | CB1 Receptor | Antagonist (K = 12 nM) |

| 4-Trifluoroethoxy | Inosine Monophosphate Dehydrogenase | 10-fold potency drop |

What methodologies are used to assess environmental stability and soil sorption?

Q. Basic Research Focus

- Soil metabolomics : LC-MS/MS quantifies degradation products (e.g., chloroaniline derivatives) in soil matrices .

- Sorption coefficients () : Batch equilibrium experiments measure binding to organic matter; log > 3 indicates high persistence .

Q. Experimental design :

- Incubation : Spiked soil samples (1 ppm) incubated at 25°C for 30 days.

- Extraction : Acetonitrile/water (80:20) with ultrasonication .

How can computational tools optimize the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

Q. Optimization strategies :

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Yield limitations : Low yields (<30%) due to steric hindrance in urea formation .

- Solutions :

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h .

- Flow chemistry : Enhances reproducibility for multi-gram batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.